molecular formula C9H7NO5S B12113494 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide CAS No. 76508-38-8

2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide

Cat. No.: B12113494
CAS No.: 76508-38-8
M. Wt: 241.22 g/mol
InChI Key: FXVZHDXESSYZIB-UHFFFAOYSA-N
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Description

2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a benzothiazine ring system fused with a carboxylic acid and a sulfone group. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with sulfonyl chlorides, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the benzothiazine ring .

Scientific Research Applications

2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has focused on its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antimicrobial agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s sulfone group plays a crucial role in its binding affinity and specificity. Additionally, its ability to modulate signaling pathways and cellular processes contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide is unique due to its specific structural features, such as the presence of both a carboxylic acid and a sulfone group. These features contribute to its diverse chemical reactivity and potential for various scientific applications. Its ability to act as a ligand for the NMDA receptor glycine binding site further distinguishes it from other similar compounds .

Properties

IUPAC Name

1,1,4-trioxo-2,3-dihydro-1λ6,2-benzothiazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c11-8-5-3-1-2-4-6(5)16(14,15)10-7(8)9(12)13/h1-4,7,10H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVZHDXESSYZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(NS2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151285
Record name 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76508-38-8
Record name 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76508-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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